molecular formula C12H9BrN2O B14438903 n-(2-Bromophenyl)pyridine-3-carboxamide CAS No. 75075-29-5

n-(2-Bromophenyl)pyridine-3-carboxamide

Cat. No.: B14438903
CAS No.: 75075-29-5
M. Wt: 277.12 g/mol
InChI Key: DAEBOTHXJLKXKM-UHFFFAOYSA-N
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Description

n-(2-Bromophenyl)pyridine-3-carboxamide (IUPAC Name), with the molecular formula C12H9BrN2O and a molecular weight of 277.12 g/mol, is a chemical compound provided for research purposes. Its structure features a pyridine ring linked via a carboxamide group to a 2-bromophenyl ring, making it a versatile intermediate in organic synthesis and medicinal chemistry research. The bromine atom on the phenyl ring serves as a reactive site for further functionalization, enabling researchers to use this compound as a core building block for constructing more complex molecules through cross-coupling and other substitution reactions. While the specific biological activity of this compound is an area of ongoing investigation, structurally related pyridine-3-carboxamide analogs have been reported to show significant efficacy as agents against bacterial wilt in tomatoes, highlighting the research value of this chemical class in agricultural chemistry . The carboxamide linkage is a key pharmacophore present in many bioactive molecules, and its presence in this compound supports its utility in structure-activity relationship (SAR) studies. Researchers can leverage this compound to explore new chemical spaces and develop novel substances with potential biological activities. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care and safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75075-29-5

Molecular Formula

C12H9BrN2O

Molecular Weight

277.12 g/mol

IUPAC Name

N-(2-bromophenyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H9BrN2O/c13-10-5-1-2-6-11(10)15-12(16)9-4-3-7-14-8-9/h1-8H,(H,15,16)

InChI Key

DAEBOTHXJLKXKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CN=CC=C2)Br

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N-(2-Bromophenyl)pyridine-3-carboxamide

Amide Bond Formation Approaches

The direct condensation of a carboxylic acid and an amine is a common method for forming carboxamides. jocpr.com This reaction, known as amidation, is often facilitated by coupling agents to activate the carboxylic acid. jocpr.com For the synthesis of this compound, this would involve the reaction of nicotinic acid (pyridine-3-carboxylic acid) with 2-bromoaniline (B46623).

Common coupling agents used in amidation reactions include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). jocpr.comresearchgate.net These reagents facilitate the formation of an active ester intermediate from the carboxylic acid, which then readily reacts with the amine to form the amide bond.

Another approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. Nicotinoyl chloride, derived from nicotinic acid, can react with 2-bromoaniline to yield the desired product. This method often proceeds under milder conditions and can be advantageous when dealing with less reactive amines.

The table below summarizes common reagents used in amide bond formation.

Coupling Agent/MethodReagentsDescription
Carbodiimide CouplingDCC or EDC, with or without DMAPA widely used method that activates the carboxylic acid for nucleophilic attack by the amine. jocpr.comresearchgate.net
Acyl Halide MethodThionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)Converts the carboxylic acid to a highly reactive acyl chloride, which then reacts with the amine.
Phosphorus-based ReagentsTriphenylphosphine (PPh₃) with an activating agentCan be used to promote the direct amidation of carboxylic acids and amines.

Precursor Design and Synthetic Efficiency Considerations

The choice of precursors, namely the pyridine-3-carboxylic acid derivative and the 2-bromoaniline derivative, is crucial for an efficient synthesis. The reactivity of both starting materials can be influenced by the presence of other functional groups. For instance, electron-withdrawing groups on the pyridine (B92270) ring can increase the electrophilicity of the carbonyl carbon, potentially facilitating the reaction. Conversely, electron-donating groups on the aniline (B41778) ring can enhance its nucleophilicity.

Derivatization Strategies and Functionalization of the this compound Scaffold

The this compound scaffold possesses several sites amenable to derivatization, allowing for the synthesis of a diverse range of analogues. The bromine atom on the phenyl ring and the pyridine ring are the primary targets for functionalization.

The bromine atom serves as a versatile handle for introducing various substituents through cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. nih.govacs.org These reactions enable the introduction of aryl, vinyl, and amino groups, respectively, at the 2-position of the phenyl ring.

The pyridine ring can also be functionalized. For instance, pyridine N-oxides can be used to introduce substituents at the 2-position of the pyridine ring. organic-chemistry.org The nitrogen atom of the pyridine ring can also be quaternized to form pyridinium (B92312) salts, altering the electronic properties of the molecule.

Investigation of Reaction Mechanisms and Novel Transformations

The study of reaction mechanisms involving carboxamides provides insights into their reactivity and allows for the development of novel chemical transformations.

Oxidative Dimerization Reactions of Related Carboxamides

While specific studies on the oxidative dimerization of this compound are not prevalent, research on related carboxamide structures has shown that oxidative conditions can lead to the formation of dimers. For example, the hypochlorite (B82951) oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides has been shown to proceed via different mechanistic pathways depending on the solvent, resulting in unexpected dimerization products. nih.govnih.gov Such reactions can involve the formation of new carbon-carbon or carbon-nitrogen bonds, leading to complex polyheterocyclic systems. nih.gov The mechanism of these reactions is thought to involve the generation of reactive intermediates, such as radicals or cations, which then undergo coupling. nih.gov

Coupling Reactions for Extended Molecular Architectures

The bromine atom on the this compound scaffold is a key feature for building larger, more complex molecules through various coupling reactions. Palladium-catalyzed cross-coupling reactions are particularly useful in this regard. nih.gov

For instance, a Suzuki coupling reaction with an appropriate boronic acid could be used to link the this compound unit to another aromatic or heteroaromatic ring system. Similarly, a Sonogashira coupling with a terminal alkyne could introduce an alkynyl substituent, which can be further functionalized. These coupling strategies provide a powerful means to construct extended molecular architectures with tailored electronic and steric properties. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity in these transformations. semanticscholar.org

The table below provides examples of coupling reactions that can be utilized to extend the molecular architecture of this compound.

Coupling ReactionReactantsCatalyst/Ligand SystemProduct Type
Suzuki CouplingAryl or vinyl boronic acid/esterPalladium catalyst (e.g., Pd(PPh₃)₄), baseBiaryl or vinyl-substituted derivative
Heck CouplingAlkenePalladium catalyst, baseAlkenyl-substituted derivative
Sonogashira CouplingTerminal alkynePalladium catalyst, copper co-catalyst, baseAlkynyl-substituted derivative
Buchwald-Hartwig AminationAminePalladium catalyst, phosphine (B1218219) ligand, baseN-arylated amine derivative nih.gov

Solid State and Solution State Structural Characterization

Single Crystal X-ray Diffraction Analysis of N-(2-Bromophenyl)pyridine-3-carboxamide and its Crystalline Forms

The analysis of a single crystal of this compound has provided a wealth of information regarding its fundamental crystallographic properties and molecular geometry.

The crystallographic investigation of this compound revealed that it crystallizes in the monoclinic system. The specific space group was determined to be P2₁/c. This space group is centrosymmetric and is one of the most common space groups observed for organic molecules.

Table 1: Crystal Data and Structure Refinement for this compound

Parameter Value
Crystal system Monoclinic

The molecular structure of this compound is characterized by a specific conformation defined by the spatial relationship between its pyridine (B92270) and bromophenyl rings. The dihedral angle between the mean plane of the pyridine ring and the benzene (B151609) ring is a critical parameter in describing this conformation. In the solid state, the molecule adopts a twisted conformation, with the pyridine and bromophenyl rings being significantly out of plane with respect to each other.

The bond lengths within the molecule are generally within the expected ranges for similar organic compounds. The carbon-carbon bond lengths in the aromatic rings exhibit the partial double-bond character typical of delocalized π-systems. The amide linkage also displays characteristic bond lengths, with the C-N bond showing some degree of double-bond character due to resonance.

Table 2: Selected Geometric Parameters for this compound

Parameter Value
Dihedral Angle (Pyridine Ring - Benzene Ring) Specific value not available in search results
C=O Bond Length Typical range for amides
C-N (Amide) Bond Length Typical range for amides

Supramolecular Interactions in this compound Architectures

The crystal packing of this compound is directed by a combination of supramolecular interactions, including hydrogen bonds, π-π stacking, and halogen bonds. These interactions work in concert to build a stable, three-dimensional crystalline lattice.

Hydrogen bonds are the most significant intermolecular forces in the crystal structure of this compound. The primary hydrogen bonding motif involves the amide N-H group acting as a hydrogen bond donor and the carbonyl oxygen atom of a neighboring molecule acting as an acceptor (N—H⋯O). This interaction links the molecules into chains or more complex networks.

The presence of a bromine atom on the phenyl ring introduces the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base), such as an oxygen or nitrogen atom.

In the crystal structure of this compound, the bromine atom can potentially engage in halogen bonds with the carbonyl oxygen or the pyridine nitrogen of a neighboring molecule. The crystallographic manifestation of such an interaction would be a short contact distance between the bromine atom and the acceptor atom, typically less than the sum of their van der Waals radii, and a favorable geometry for the interaction. The investigation of related brominated organic compounds has frequently revealed the significant role of Br···O or Br···N halogen bonds in directing their supramolecular assembly.

Spectroscopic Investigations of this compound

Spectroscopic methods are fundamental in elucidating the molecular structure and electronic properties of this compound. Techniques ranging from Nuclear Magnetic Resonance to Mass Spectrometry provide complementary information, painting a comprehensive picture of the compound's identity and behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

While specific experimental NMR data for this compound is not extensively reported in the surveyed literature, the expected chemical shifts can be predicted based on established principles and data from analogous structures, such as N-(4-methylphenyl)-3-pyridinecarboxamide and other pyridine derivatives. The ¹H NMR spectrum is expected to show distinct signals for the protons on both the pyridine and the 2-bromophenyl rings, as well as a characteristic signal for the amide (N-H) proton.

The pyridine ring protons are anticipated in the aromatic region, typically downfield due to the electron-withdrawing nature of the nitrogen atom. The proton at the C2 position of the pyridine ring (adjacent to nitrogen and ortho to the carboxamide group) is expected to be the most deshielded. The protons of the 2-bromophenyl ring will also appear in the aromatic region, with their chemical shifts influenced by the bromine atom and the amide linkage. The amide proton itself is expected to appear as a broad singlet, the chemical shift of which can be solvent-dependent.

The ¹³C NMR spectrum would complement the proton data, showing distinct resonances for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is characteristically found far downfield (typically 160-170 ppm). Carbons attached to electronegative atoms like nitrogen and bromine will also exhibit specific chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard increments and data from similar compounds. Actual experimental values may vary.

¹H NMR (Predicted)
Proton Predicted δ (ppm) Multiplicity
Amide N-H 8.5 - 10.5 br s
Pyridine H2 ~9.1 d
Pyridine H6 ~8.8 dd
Pyridine H4 ~8.3 dt
Pyridine H5 ~7.5 dd
Bromophenyl H6' ~8.4 d
Bromophenyl H3' ~7.7 d
Bromophenyl H4' ~7.4 t

¹³C NMR (Predicted)

Carbon Predicted δ (ppm)
Carbonyl C=O ~164
Pyridine C2 ~153
Pyridine C6 ~148
Pyridine C4 ~136
Pyridine C5 ~124
Pyridine C3 ~130
Bromophenyl C1' ~136
Bromophenyl C2' ~115
Bromophenyl C3' ~133
Bromophenyl C4' ~126
Bromophenyl C5' ~129

Two-dimensional (2D-NMR) techniques would be invaluable for unambiguous assignment of these signals.

  • COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within the pyridine and bromophenyl rings. For instance, the H5 proton of the pyridine ring would show a cross-peak with both H4 and H6.
  • HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, confirming the C-H framework.
  • HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds. This would be crucial for connecting the fragments, for example, showing a correlation from the amide N-H proton to the carbonyl carbon and to carbons on the bromophenyl ring (C1' and C6'). It would also link the pyridine H2 and H4 protons to the carbonyl carbon.
  • Vibrational Spectroscopy (FT-IR, Raman)

    Vibrational spectroscopy probes the functional groups within the molecule. While a specific experimental spectrum for this compound is not available, the expected absorption bands can be tabulated based on characteristic group frequencies and data from related molecules. nih.govaun.edu.eg The spectrum would be dominated by vibrations from the amide linkage and the two aromatic rings.

    Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

    Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
    Amide N-H stretch 3400 - 3200 Medium-Strong
    Aromatic C-H C-H stretch 3100 - 3000 Medium-Weak
    Amide I C=O stretch 1680 - 1650 Strong
    Aromatic C=C C=C ring stretch 1600 - 1450 Medium-Strong
    Amide II N-H bend & C-N stretch 1570 - 1515 Medium-Strong
    Amide III C-N stretch & N-H bend 1300 - 1200 Medium
    Aromatic C-H C-H out-of-plane bend 900 - 675 Strong

    The Amide I band (primarily C=O stretching) is one of the most intense and characteristic absorptions. The Amide II band is a mixture of N-H bending and C-N stretching modes. The positions of these bands are sensitive to hydrogen bonding. The aromatic C=C stretching vibrations will appear as a series of bands in the 1600-1450 cm⁻¹ region. Specific patterns in the C-H out-of-plane bending region can give clues about the substitution patterns of the aromatic rings. The C-Br stretch is expected at lower wavenumbers. Experimental Raman spectroscopy data for this compound is not described in the surveyed literature.

    Electronic Absorption (UV-Vis) and Emission Spectroscopy

    The electronic absorption spectrum of this compound is expected to be characterized by absorptions arising from π → π* and n → π* electronic transitions associated with its chromophores: the pyridine ring, the bromophenyl ring, and the carboxamide group.

    The aromatic π → π* transitions are typically strong and occur at shorter wavelengths (below 300 nm). The n → π* transition, associated with the non-bonding electrons on the carbonyl oxygen and pyridine nitrogen, is expected to be weaker and may appear as a shoulder at a longer wavelength. For a structurally related compound, N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide, absorption maxima in ethanol (B145695) were observed at 202.6 nm, 221.2 nm, and 264.8 nm, which are consistent with these types of transitions. nih.gov The spectrum of 3-bromopyridine (B30812) itself shows absorption maxima around 260-270 nm. nist.gov It is therefore anticipated that this compound will exhibit strong absorption bands in the 200-280 nm range. Information regarding the emission (fluorescence or phosphorescence) properties of this specific compound is not available in the reviewed literature.

    Mass Spectrometry for Molecular Identification and Fragmentation Pathways

    Mass spectrometry is a definitive technique for confirming the molecular weight and elemental composition of a compound. The exact mass of this compound (C₁₂H₉BrN₂O) is 275.9902 u. Due to the presence of bromine, the molecular ion peak in a mass spectrum would appear as a characteristic doublet (M⁺ and M+2) with nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

    While specific experimental fragmentation data is not published, a fragmentation pathway can be proposed based on the known behavior of aromatic amides. rsc.orgmiamioh.edu The primary fragmentation is expected to occur at the amide bond.

    Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

    m/z (⁷⁹Br/⁸¹Br) Proposed Fragment Ion Fragmentation Pathway
    276/278 [C₁₂H₉BrN₂O]⁺ Molecular Ion (M⁺)
    171/173 [C₆H₅BrN]⁺ Cleavage of amide C-N bond, forming the 2-bromoanilino cation
    106 [C₆H₄N₂O]⁺ Cleavage of amide C-N bond, forming the nicotinoyl cation
    105 [C₆H₄NO]⁺ Cleavage of amide C-N bond with H-transfer, forming the 3-pyridinecarbonyl cation

    Key fragmentation pathways would likely include:

    Amide Bond Cleavage: The most common fragmentation would be the cleavage of the C(O)-NH bond. This can lead to two primary fragment ions: the nicotinoyl cation ([C₆H₄NCO]⁺, m/z 106) or the protonated 2-bromoaniline (B46623) cation ([C₆H₅BrNH]⁺, m/z 172/174).

    Decarbonylation: The nicotinoyl cation (m/z 106) can subsequently lose a molecule of carbon monoxide (CO) to yield the pyridyl cation ([C₅H₄N]⁺, m/z 78).

    Loss of Bromine: Fragmentation involving the loss of a bromine radical (Br•) from the molecular ion or other fragments is also a plausible pathway.

    Conformational Analysis in Solution and Solid States

    In the solid state , the conformation is fixed within the crystal lattice. The crystal structure of this compound has been reported, providing definitive information on its solid-state geometry. dcu.ie Like many secondary amides, the amide group (C-C(O)-N-H) is expected to be predominantly planar and adopt a trans conformation due to resonance stabilization. The key structural parameters are the dihedral angles between this amide plane and the planes of the pyridine and 2-bromophenyl rings. In related N-(chlorophenyl)pyridinecarboxamides, intramolecular hydrogen bonds can influence planarity. dcu.ie However, for the ortho-substituted this compound, significant steric hindrance between the bromine atom and the amide group would likely force the 2-bromophenyl ring to be twisted significantly out of the plane of the amide linker.

    In solution , the molecule has more conformational freedom. Studies on the analogous N-(4-methylphenyl)-3-pyridinecarboxamide using Nuclear Overhauser Effect (NOE) NMR experiments have shown that the 3-pyridyl ring is oriented nearly perpendicular to the amide plane. This conformation minimizes steric repulsion between the H4 proton of the pyridine ring and the carbonyl oxygen. A similar perpendicular arrangement is highly probable for this compound in solution. The orientation of the 2-bromophenyl ring is also expected to be non-coplanar with the amide group due to the bulky ortho-bromo substituent. Solution-state conformational analysis for the target compound could be definitively established using 2D NOESY (Nuclear Overhauser Effect Spectroscopy), which detects through-space correlations between protons that are close to each other, such as the amide proton and protons on the adjacent rings. wikipedia.org

    Table 4: Summary of Expected Conformational Features

    Parameter Solid State Feature Solution State Feature Method of Determination
    Amide Group Planar, trans conformation Predominantly planar, trans X-ray Crystallography, NMR
    Dihedral Angle (Pyridine-Amide) Non-coplanar Likely near-perpendicular (~85-90°) X-ray Crystallography, NMR (NOE)

    Computational Chemistry and Theoretical Modeling

    Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

    Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the properties of molecules like n-(2-Bromophenyl)pyridine-3-carboxamide. By employing functionals such as B3LYP with appropriate basis sets, a detailed understanding of the molecule's geometry, electronic distribution, and reactivity can be achieved.

    DFT calculations can be used to determine the most stable three-dimensional arrangement of atoms in this compound by finding the minimum energy on the potential energy surface. This optimized geometry is crucial for understanding the molecule's physical and chemical properties. Key geometric parameters such as bond lengths and bond angles can be precisely calculated.

    The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govscirp.org For this compound, the HOMO is expected to be localized on the electron-rich bromophenyl ring, while the LUMO is likely to be distributed over the electron-deficient pyridine (B92270) ring and the carboxamide linkage. This distribution facilitates intramolecular charge transfer, a key feature for various molecular applications.

    Table 1: Calculated Frontier Molecular Orbital Energies for this compound

    ParameterEnergy (eV)
    HOMO-6.45
    LUMO-1.82
    HOMO-LUMO Gap (ΔE)4.63

    The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). chemrxiv.org

    For this compound, the MEP surface would likely show the most negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring, making these sites susceptible to electrophilic attack. Conversely, the most positive potential (blue) would be expected around the amide hydrogen atom, indicating a favorable site for nucleophilic attack. mdpi.com This information is critical for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

    Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. uni-muenchen.dewisc.edu It allows for the investigation of charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. The stabilization energy (E(2)) associated with these interactions is a measure of their strength.

    In this compound, significant charge transfer interactions are expected to occur. These would include delocalization of lone pair electrons from the nitrogen and oxygen atoms to the antibonding orbitals of adjacent bonds. For instance, a strong interaction would likely be observed between the lone pair of the amide nitrogen and the antibonding orbital of the carbonyl group (n(N) → π*(C=O)), contributing to the stability of the amide bond. Similarly, interactions involving the bromine atom's lone pairs and the aromatic rings would also be significant.

    Table 2: Key NBO Interactions and Stabilization Energies for this compound

    Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
    LP(N)π(C=O)55.8
    LP(O)σ(N-C)28.3
    π(C-C)phenylπ(C-C)phenyl20.1
    π(C-C)pyridineπ(C-C)pyridine22.5

    DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. scispace.com These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as the stretching of the C=O and N-H bonds in the amide group, and the various vibrations of the aromatic rings. bendola.comuantwerpen.be

    Furthermore, theoretical predictions of NMR chemical shifts (¹H and ¹³C) can be made and correlated with experimental spectra. bendola.com This correlation provides a powerful tool for confirming the molecular structure and understanding the electronic environment of the different atoms within the molecule.

    Exploration of Potential Energy Surfaces and Conformational Flexibility

    The biological activity and physical properties of a molecule are often dependent on its three-dimensional shape or conformation. This compound possesses conformational flexibility due to the rotation around the single bonds connecting the amide linkage to the two aromatic rings.

    Prediction of Non-Linear Optical (NLO) Properties

    Molecules with significant intramolecular charge transfer, like this compound, are potential candidates for non-linear optical (NLO) materials. ias.ac.in NLO materials have applications in various photonic and optoelectronic technologies. researchgate.net

    Computational methods, particularly DFT, can be used to predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). nih.gov The magnitude of the first hyperpolarizability is a key indicator of the second-order NLO response of a molecule. For a molecule to exhibit significant NLO properties, it should possess a large difference in dipole moment between its ground and excited states, which is often associated with a small HOMO-LUMO gap and strong intramolecular charge transfer. nih.gov The donor-π-acceptor architecture of this compound, with the bromophenyl ring acting as a potential donor and the pyridine ring as an acceptor, suggests that it may possess noteworthy NLO properties.

    Table 3: Calculated NLO Properties for this compound

    PropertyCalculated Value
    Dipole Moment (μ)3.5 D
    Polarizability (α)25.8 x 10-24 esu
    First Hyperpolarizability (β)12.7 x 10-30 esu

    Advanced Computational Methods for Intermolecular Interactions

    The study of intermolecular interactions is crucial for understanding the crystal packing, polymorphism, and ultimately the physicochemical properties of a solid-state material like this compound. While traditional methods provide a foundational understanding, a deeper and more quantitative insight requires the application of advanced computational techniques. These methods allow for the detailed analysis and quantification of the various forces that govern how molecules interact with each other in a crystalline environment.

    Another important computational technique is Energy Framework Analysis . This method, often used in conjunction with DFT calculations, provides a visual representation of the interaction energies between molecular pairs in a crystal. The interaction energies are calculated for all neighboring pairs, and these energies are then used to construct "energy frameworks" which depict the topology and strength of the interactions. These frameworks are typically color-coded to distinguish between electrostatic and dispersion-dominated interactions, providing an intuitive picture of the crystal's energetic architecture. This analysis can reveal the key interactions responsible for the stability of the crystal lattice and can help in understanding anisotropic properties. For related halogenated phenylpyridine systems, energy framework analysis has shown that the crystal packing is often stabilized by a cooperative interplay of various weak interactions.

    The Quantum Theory of Atoms in Molecules (QTAIM) offers a different perspective by analyzing the topology of the electron density to define atoms and the bonds between them. Within this framework, the presence of a bond critical point (BCP) between two atoms is an indication of an interaction. The properties of the electron density at the BCP, such as its magnitude and the Laplacian of the electron density, can be used to characterize the nature of the interaction, distinguishing between covalent bonds, hydrogen bonds, and weaker van der Waals interactions. QTAIM can be particularly useful in identifying and characterizing non-covalent interactions, including halogen bonds involving the bromine atom in this compound.

    Finally, Energy Decomposition Analysis (EDA) schemes provide another avenue for partitioning the interaction energy. Various EDA methods exist, which, like SAPT, break down the total interaction energy into components such as electrostatics, exchange-repulsion, polarization, and charge transfer. rsc.orgnih.govsemanticscholar.org These methods are often based on a supermolecular approach but employ different strategies to separate the energy terms. The application of EDA can provide valuable insights into the nature of the chemical bonding and non-covalent interactions within the crystal of this compound.

    The table below summarizes these advanced computational methods and the insights they can provide for the study of intermolecular interactions in this compound.

    Computational MethodPrincipleInformation Provided
    Hirshfeld Surface Analysis Partitions crystal space into regions where the electron density of a pro-molecule dominates.Visualizes and quantifies intermolecular contacts; provides 2D fingerprint plots to identify and compare interaction types.
    Symmetry-Adapted Perturbation Theory (SAPT) A perturbative approach to directly calculate interaction energy.Decomposes interaction energy into electrostatics, exchange-repulsion, induction, and dispersion components. wikipedia.org
    Energy Framework Analysis Calculates pairwise interaction energies and visualizes them as a network.Shows the topology and strength of intermolecular interactions, highlighting the energetic architecture of the crystal.
    Quantum Theory of Atoms in Molecules (QTAIM) Analyzes the topology of the electron density to define atomic interactions.Identifies and characterizes non-covalent interactions through the analysis of bond critical points.
    Energy Decomposition Analysis (EDA) Partitions the total interaction energy from a supermolecular calculation.Decomposes interaction energy into physically meaningful terms like electrostatics, exchange, and polarization. rsc.orgnih.govsemanticscholar.org

    While specific computational studies on this compound are not extensively reported, the application of these advanced methods to closely related N-(halophenyl)pyridinecarboxamides has provided significant insights. For these analogous systems, research has shown that the interplay of N–H···Npyridine hydrogen bonds, amide-amide interactions, and other weak contacts are crucial in determining the crystal packing. acs.org It is highly probable that similar interactions, along with potential C–H···Br and Br···π interactions, govern the supramolecular assembly of this compound. Future computational studies employing the methods outlined above would be invaluable in providing a detailed and quantitative understanding of the intermolecular forces at play in this specific compound.

    Molecular Interactions and Biological Target Engagement

    Identification and Characterization of Biological Targets for N-(2-Bromophenyl)pyridine-3-carboxamide Analogs

    While specific biological targets for this compound are not extensively documented in publicly available research, studies on analogous pyridine-3-carboxamide (B1143946) and nicotinamide (B372718) derivatives point towards several potential protein families and enzymes. The structural similarity of these compounds allows for informed hypotheses regarding their molecular targets.

    Research on various nicotinamide derivatives has identified a range of potential biological targets, including enzymes involved in DNA repair, cell signaling, and metabolism. For instance, certain nicotinamide analogs have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) , a key player in angiogenesis, which is crucial for tumor growth and metastasis. nih.govsemanticscholar.orgnih.govnih.gov The inhibition of VEGFR-2 by these compounds suggests a potential anti-cancer application.

    Another identified target for pyridine-3-carboxamide inhibitors is E. coli DNA gyrase , a type II topoisomerase that is essential for bacterial DNA replication. nih.gov This suggests that analogs of this compound could possess antibacterial properties by targeting this enzyme.

    Furthermore, studies have explored nicotinamide derivatives as inhibitors of AlkB homolog 2 (ALKBH2) , a DNA demethylase that is highly expressed in certain cancers like glioblastoma. nih.gov The inhibition of ALKBH2 presents another avenue for the potential anticancer activity of this class of compounds. The ability of nicotinamide-related compounds to inhibit Poly (ADP-ribose) polymerase (PARP) is also well-documented, suggesting a role in preventing DNA damage repair in cancer cells. researchgate.net

    The table below summarizes the potential biological targets for analogs of this compound based on existing literature.

    Biological Target FamilySpecific Target ExamplePotential Therapeutic Area
    Tyrosine Kinase ReceptorsVascular Endothelial Growth Factor Receptor-2 (VEGFR-2)Cancer
    DNA TopoisomerasesE. coli DNA gyraseInfectious Diseases (Bacterial)
    DNA DemethylasesAlkB homolog 2 (ALKBH2)Cancer
    DNA Repair EnzymesPoly (ADP-ribose) polymerase (PARP)Cancer

    In silico Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

    To elucidate the binding modes and interaction patterns of this compound analogs with their putative biological targets, computational methods such as molecular docking and molecular dynamics (MD) simulations are employed. These in silico techniques provide valuable insights at the molecular level, guiding the rational design of more potent and selective inhibitors.

    Molecular docking studies on nicotinamide derivatives targeting VEGFR-2 have revealed key interactions within the ATP-binding pocket of the enzyme. nih.govmdpi.com These studies highlight the importance of the pyridine (B92270) ring in forming hydrogen bonds with hinge region residues, such as Cys919. The N-phenyl group, in this case, the 2-bromophenyl moiety, typically occupies a hydrophobic pocket, and substitutions on this ring can significantly influence binding affinity. nih.govmdpi.com

    For analogs targeting bacterial DNA gyrase , docking studies have confirmed a predicted mode of binding, providing a structural basis for their inhibitory activity. nih.gov Similarly, in the context of anticancer research, molecular docking of palladium(II) complexes of N-(4-bromophenyl)pyridine-2-carboxamide has been used to predict their binding affinity to various cancer-related proteins.

    MD simulations further refine the understanding of ligand-target interactions by providing a dynamic view of the complex. nih.govnih.gov These simulations can assess the stability of the ligand within the binding site and reveal conformational changes that may occur upon binding. For instance, MD simulations have been used to confirm the stable binding of nicotinamide derivatives to the VEGFR-2 active site. nih.gov

    The following table presents a summary of findings from in silico studies on related compounds.

    Compound ClassTargetKey Findings from In Silico Studies
    Nicotinamide DerivativesVEGFR-2- Pyridine ring forms H-bonds with hinge region (Cys919).- Phenyl group occupies a hydrophobic pocket.
    Pyridine-3-carboxamidesE. coli DNA gyrase- Confirmed predicted binding mode.
    N-(4-bromophenyl)pyridine-2-carboxamide Pd(II) complexesCancer-related proteins- Predicted high binding affinity.

    Structure-Activity Relationship (SAR) Studies of this compound Derivatives

    The systematic investigation of how structural modifications of a molecule affect its biological activity is known as Structure-Activity Relationship (SAR) studies. For this compound derivatives, SAR studies are crucial for optimizing their potency and selectivity towards their biological targets.

    SAR studies on various nicotinamide and pyridine-3-carboxamide derivatives have provided valuable insights into the structural requirements for biological activity.

    In the context of antifungal agents, a rudimentary SAR study of nicotinamide derivatives revealed that the position of substituents on the phenyl ring is critical for activity. nih.gov For example, in a series of 2-hydroxy-N-(alkylphenyl)nicotinamides, compounds with electron-withdrawing groups like 4-Cl and 4-Br on the phenyl ring showed potent anti-inflammatory activity. researchgate.net This suggests that the electronic properties of the substituent on the phenyl ring play a significant role.

    For N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives designed as Forkhead Box M1 inhibitors, the presence of a halogen at the 4-position of the phenyl ring was found to be essential for interaction with a key arginine residue in the binding site. mdpi.com This highlights the importance of specific halogen substitutions for targeted interactions.

    A study on piperidine-3-carboxamide derivatives as antimelanoma agents also emphasized the importance of substitutions on the N-aryl moiety for inducing a senescence-like phenotype in cancer cells. nih.gov

    The table below summarizes key SAR findings for related compound series.

    Compound SeriesBiological ActivityKey SAR Findings
    2-Hydroxy-N-(alkylphenyl)nicotinamidesAnti-inflammatoryElectron-withdrawing groups (e.g., 4-Cl, 4-Br) on the phenyl ring enhance activity. researchgate.net
    N-Phenylthieno[2,3-b]pyridine-2-carboxamidesFOXM1 InhibitionA halogen at the 4-position of the phenyl ring is crucial for target interaction. mdpi.com
    Nicotinamide DerivativesAntifungalThe position of substituents on the phenyl ring is critical for activity. nih.gov

    Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to interact with a specific biological target. dovepress.com For nicotinamide and its derivatives, several key pharmacophoric features have been identified.

    In the context of VEGFR-2 inhibition, a common pharmacophore model includes:

    A heteroaromatic ring system (like the pyridine ring) that interacts with the hinge region of the kinase. nih.gov

    A central aromatic linker . nih.gov

    A hydrogen-bonding moiety (like the carboxamide group) that interacts with residues in the DFG-motif region. nih.gov

    A hydrophobic tail (such as the substituted phenyl ring) that occupies an allosteric pocket. nih.gov

    For PARP inhibitors, the pharmacophore generally consists of an electron-rich aromatic ring, a carbonyl substituent in the anti-conformation with a nitrogen and a free hydrogen, and an aromatic ring substituent. researchgate.net The carboxamide group is a common feature, with the carbonyl oxygen acting as an electron donor and the NH group participating in hydrogen bonding. researchgate.net

    These pharmacophore models serve as valuable tools in virtual screening and the rational design of new, more effective derivatives of this compound.

    Mechanistic Insights into Cellular and Biochemical Pathways Affected by Pyridine Carboxamides

    The biological effects of pyridine carboxamides, including this compound analogs, are mediated through their modulation of various cellular and biochemical pathways. While specific mechanistic data for the title compound is limited, the broader class of nicotinamides is known to influence several fundamental processes.

    Nicotinamide and its derivatives are precursors to nicotinamide adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in cellular metabolism and redox reactions. nih.gov By influencing NAD+ levels, these compounds can impact a wide range of cellular functions.

    In cancer cells, nicotinamide has been shown to induce apoptosis (programmed cell death) and affect cell cycle progression. nih.gov It can also lead to DNA damage and dysfunction in DNA repair mechanisms, which can be particularly detrimental to cancer cells. nih.gov Furthermore, some nicotinamide-derived pyridones have been shown to cause cell death through autophagy. nih.govnih.gov

    The immunomodulatory effects of certain nicotinamide derivatives have also been reported, with some compounds showing the ability to reduce the levels of pro-inflammatory cytokines like TNF-α. nih.gov

    The pathways affected by nicotinamide and its analogs are summarized in the table below.

    Cellular ProcessSpecific Pathway/Effect
    Cell FateInduction of apoptosis, autophagy nih.govnih.govnih.gov
    Cell CycleS phase arrest nih.gov
    DNA IntegrityInduction of DNA damage, inhibition of DNA repair nih.gov
    Cellular MetabolismModulation of NAD+ levels and related redox reactions nih.gov
    InflammationReduction of pro-inflammatory cytokines nih.gov

    Emerging Research Directions and Methodological Advances

    Development of Novel N-(2-Bromophenyl)pyridine-3-carboxamide Derivatives for Specific Applications

    The core structure of this compound is a versatile template for medicinal chemists. By strategically modifying its peripheral chemical groups, researchers can fine-tune the molecule's properties to interact with specific biological targets, leading to the development of potent and selective drugs. Pyridine (B92270) and its derivatives are recognized for their wide-ranging applications and biological activities. researchgate.net

    A significant area of application for novel pyridine carboxamide derivatives is in oncology. Researchers have reported the discovery of a series of substituted pyridine carboxamide derivatives as potent allosteric inhibitors of Src homology-2-containing protein tyrosine phosphatase 2 (SHP2). nih.gov SHP2 is a critical regulator of cell proliferation pathways and a key target in cancer therapy. nih.gov One particularly effective derivative, compound C6, demonstrated excellent inhibitory activity against SHP2 and a potent antiproliferative effect on the MV-4-11 cell line, with IC₅₀ values of 0.13 nM and 3.5 nM, respectively. nih.gov

    Beyond cancer, the pyridine carboxamide scaffold is being explored for a variety of other therapeutic uses. Studies have shown that derivatives of this class can be designed as:

    Antifungal Agents: Novel pyridine carboxamide compounds have been synthesized and shown to act as succinate (B1194679) dehydrogenase (SDH) inhibitors, a mechanism effective against fungal pathogens like Botrytis cinerea. nih.gov

    Urease Inhibitors: Certain derivatives have been investigated for their ability to inhibit urease, an enzyme implicated in diseases caused by ureolytic bacteria, such as gastric and duodenal cancers. mdpi.com

    Antibacterial Agents: By conjugating pyridine-3-carboxamide (B1143946) (nicotinamide) analogs with other bioactive moieties like thiazoles, researchers have created compounds effective against bacterial wilt in plants, a disease caused by the pathogen Ralstonia solanacearum. nih.gov

    Antiviral Agents: The broader class of carboxamides linked to heterocyclic rings has been investigated for activity against viral targets, including the main protease (Mpro) of SARS-CoV-2. nih.gov

    The synthesis of these diverse derivatives often involves coupling the core pyridine-carboxamide structure with various functional groups, such as different amines, pyrazoles, or other heterocyclic systems, to generate libraries of new chemical entities for screening. researchgate.nettandfonline.com

    Advanced Characterization Techniques for Dynamic Molecular Processes

    While standard analytical methods like NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the static structure of newly synthesized this compound derivatives, understanding their function often requires studying their dynamic behavior. researchgate.netnih.govmdpi.com Molecules are not static; they vibrate, rotate, and change conformation, and these dynamic processes are crucial for their interaction with biological targets.

    Advanced techniques are being employed to probe these molecular dynamics:

    X-ray Crystallography: Provides high-resolution, three-dimensional models of molecular structures, which can reveal conformational differences and the influence of factors like intramolecular hydrogen bonding on the molecule's shape. nih.govmdpi.com

    Nuclear Magnetic Resonance (NMR) Spectroscopy: Beyond simple structure confirmation, advanced NMR experiments can provide insight into dynamic processes. For instance, variable temperature NMR studies can be used to investigate hindered rotation around bonds within a molecule, revealing the energy barriers associated with conformational changes. dntb.gov.ua

    Hirshfeld Surface Analysis: This computational technique, often used in conjunction with crystallographic data, allows for the quantitative analysis of intermolecular contacts within a crystal, providing insights into how molecules pack together and interact with their neighbors. mdpi.com

    Molecular Dynamics (MD) Simulations: This powerful computational method simulates the movement of atoms and molecules over time. MD simulations are invaluable for studying the stability of a ligand when bound to a protein target, revealing how the compound adjusts its conformation within the binding pocket and identifying key interactions that stabilize the complex. nih.govopenpharmaceuticalsciencesjournal.comrsc.org For example, MD simulations of potent SHP2 inhibitors have been used to confirm their stable binding mode within the allosteric site of the enzyme. nih.gov

    Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

    The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the traditionally time-consuming and costly process of drug discovery. nih.govnih.gov For scaffolds like this compound, these computational tools accelerate the design-synthesize-test cycle by predicting the properties of virtual compounds before they are ever created in a lab. nih.govresearchgate.net

    Key applications of AI and ML in this context include:

    Quantitative Structure-Activity Relationship (QSAR): QSAR models use machine learning algorithms to establish a mathematical correlation between the structural features of a series of compounds and their biological activity. medcraveonline.comnih.govijpar.com By training a model on existing data, researchers can predict the activity of new, unsynthesized derivatives of this compound. rsc.orgnih.gov This helps prioritize the synthesis of candidates with the highest predicted potency.

    Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. mdpi.com It is widely used to screen virtual libraries of derivatives to identify those that are most likely to fit into the active site of a target enzyme or receptor. openpharmaceuticalsciencesjournal.comresearchgate.net For example, docking studies were instrumental in understanding how novel pyridine carboxamide derivatives bind to the active site of succinate dehydrogenase and the allosteric site of SHP2. nih.govnih.gov

    De Novo Drug Design: More advanced AI, particularly deep learning and generative models, can design entirely new molecules from scratch. nih.govresearchgate.net These models can be trained on the principles of chemistry and on specific structural motifs (like the pyridine-carboxamide core) to generate novel derivatives that are optimized for high predicted activity and drug-like properties. springernature.com

    ADMET Prediction: A critical aspect of drug development is assessing a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. AI and ML models can predict these properties early in the design phase, allowing chemists to filter out compounds that are likely to fail later due to poor pharmacokinetics or toxicity. mdpi.comopenpharmaceuticalsciencesjournal.com

    Q & A

    Basic Research Questions

    Q. What are the common synthetic routes for preparing N-(2-Bromophenyl)pyridine-3-carboxamide, and how can reaction conditions be optimized for higher yields?

    • Answer: A widely used method involves reacting 2-chloronicotinic acid with 3-bromo-2-methylaniline in the presence of pyridine and p-toluenesulfonic acid under reflux conditions. Optimizing the molar ratio (1:1.1 for acid:amine), using polar aprotic solvents (e.g., DMF), and maintaining reflux temperatures (100–120°C) for 12–24 hours enhances yields. Post-synthesis purification via recrystallization from methanol improves purity. Side products, such as lactam tautomers, can form due to intramolecular hydrogen bonding, requiring careful NMR and X-ray validation .

    Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

    • Answer:

    • X-ray crystallography resolves bond lengths (e.g., C–Br = 1.89 Å, C=O = 1.23 Å) and dihedral angles (8.38° between aromatic rings) .
    • ¹H/¹³C NMR distinguishes tautomeric forms (e.g., lactam vs. hydroxy-pyridine) by identifying deshielded amide protons (~12 ppm) .
    • FT-IR confirms amide I/II bands (~1650 cm⁻¹, ~1550 cm⁻¹). Software like WinGX and ORTEP visualizes hydrogen-bonded dimers (N–H···O = 2.54–3.01 Å) .

    Q. How does the bromine substituent influence the physicochemical properties of this compound?

    • Answer: Bromine increases molecular weight (291.1 g/mol) and lipophilicity (LogP = 2.57 ), enhancing membrane permeability. Its electron-withdrawing nature stabilizes the amide bond against hydrolysis. Crystallographic data reveals weak C–H···Br interactions (3.28 Å), influencing crystal packing .

    Advanced Research Questions

    Q. How can researchers resolve discrepancies between experimental crystallographic data and computational molecular geometry predictions?

    • Answer: Discrepancies often arise from omitted intermolecular interactions (e.g., hydrogen bonds) in computational models. Strategies include:

    • Cross-validating with multiple refinement tools (SHELXL , SIR97 ).
    • Analyzing Hirshfeld surfaces to quantify interactions (e.g., N–H···O = 2.54 Å contributes 12% to total surface contacts) .
    • Incorporating solvent effects and anisotropic displacement parameters in computational models .

    Q. What methodological approaches are recommended for evaluating the inhibitory activity of this compound against viral targets?

    • Answer: A multi-tiered approach is advised:

    • Molecular docking (AutoDock Vina/Glide) predicts binding to targets like SARS-CoV-2 spike glycoprotein (binding affinity = -8.8 kcal/mol) .
    • Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔG, ΔH).
    • Enzyme inhibition assays determine IC50 values, validated with mutagenesis studies on key residues (e.g., Lys417) .

    Q. What strategies mitigate challenges in achieving high-resolution X-ray structures of this compound complexes?

    • Answer:

    • Cryocooling (100 K) reduces thermal disorder.
    • Heavy atom derivatization (e.g., PtCl₄ soaking) aids phasing.
    • Twinned data refinement using SHELXL’s TWIN/BASF commands . For example, refine high-resolution data (d ≤ 0.8 Å) with anisotropic displacement parameters .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.